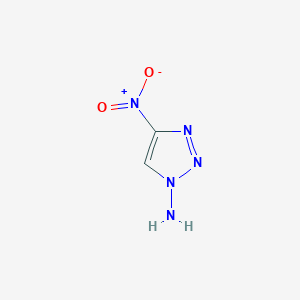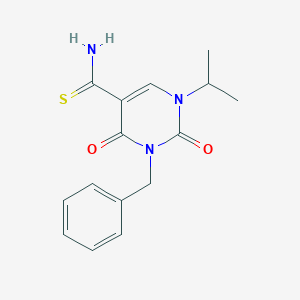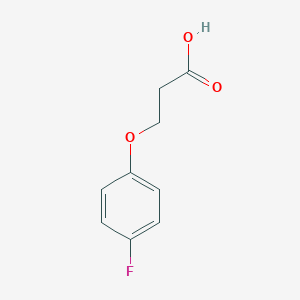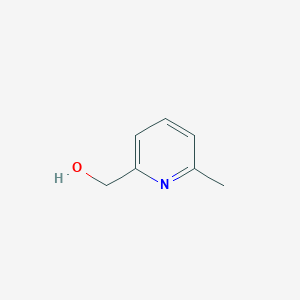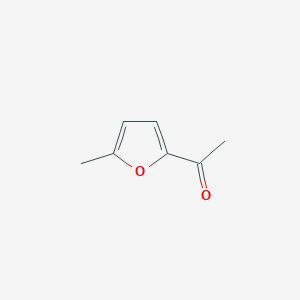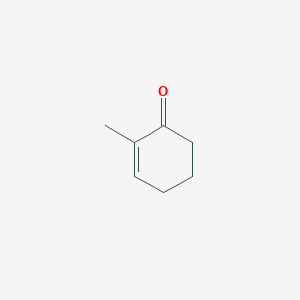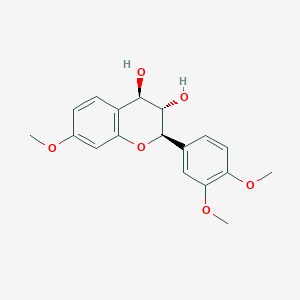
(2R)-2alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-7-methoxy-2H-1-benzopyran-3beta,4alpha-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-7-methoxy-2H-1-benzopyran-3beta,4alpha-diol, also known as 7,8-dihydroxyflavone (7,8-DHF), is a flavonoid compound that has gained attention in recent years due to its potential therapeutic applications.
Mecanismo De Acción
The neuroprotective effects of 7,8-DHF are thought to be mediated through the activation of the tropomyosin receptor kinase B (TrkB) pathway. TrkB is a receptor for brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. 7,8-DHF binds to the TrkB receptor and activates downstream signaling pathways, leading to increased neuronal survival and function.
Efectos Bioquímicos Y Fisiológicos
In addition to its neuroprotective effects, 7,8-DHF has been shown to have other biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, reduce oxidative stress, and decrease inflammation. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7,8-DHF in lab experiments is its ability to cross the blood-brain barrier, allowing for direct effects on the brain. Additionally, its neuroprotective effects make it a promising candidate for the treatment of neurological disorders. However, one limitation is the need for further research to fully understand its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research of 7,8-DHF. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential use in enhancing cognitive function and memory in healthy individuals. Additionally, further research is needed to fully understand its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Métodos De Síntesis
The synthesis of 7,8-DHF can be achieved through several methods, including chemical synthesis and extraction from natural sources. One chemical synthesis method involves the reaction of 2,4,6-trihydroxyacetophenone with 3,4-dimethoxybenzaldehyde in the presence of a base catalyst. Another method involves the reaction of 2,4,6-trihydroxyacetophenone with 3,4-dimethoxyphenethylamine in the presence of a reducing agent. Extraction of 7,8-DHF can be achieved from plants such as Tridax procumbens and Securidaca longepedunculata.
Aplicaciones Científicas De Investigación
7,8-DHF has been studied extensively for its potential therapeutic applications in various diseases and conditions. It has shown neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. It has also been shown to enhance cognitive function and memory in animal models. Additionally, 7,8-DHF has been studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic properties.
Propiedades
Número CAS |
1166-04-7 |
|---|---|
Nombre del producto |
(2R)-2alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-7-methoxy-2H-1-benzopyran-3beta,4alpha-diol |
Fórmula molecular |
C18H20O6 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
(2R,3S,4R)-2-(3,4-dimethoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromene-3,4-diol |
InChI |
InChI=1S/C18H20O6/c1-21-11-5-6-12-14(9-11)24-18(17(20)16(12)19)10-4-7-13(22-2)15(8-10)23-3/h4-9,16-20H,1-3H3/t16-,17+,18-/m1/s1 |
Clave InChI |
QCFSYZYQJLPYCO-FGTMMUONSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)[C@H]([C@@H]([C@H](O2)C3=CC(=C(C=C3)OC)OC)O)O |
SMILES |
COC1=CC2=C(C=C1)C(C(C(O2)C3=CC(=C(C=C3)OC)OC)O)O |
SMILES canónico |
COC1=CC2=C(C=C1)C(C(C(O2)C3=CC(=C(C=C3)OC)OC)O)O |
Sinónimos |
(2R)-2α-(3,4-Dimethoxyphenyl)-3,4-dihydro-7-methoxy-2H-1-benzopyran-3β,4α-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



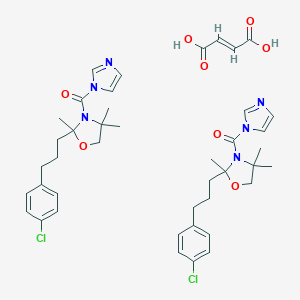
![3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid](/img/structure/B71936.png)
